molecular formula C9H12N2O2S B10841109 2-(Benzylideneamino)ethanesulfonamide

2-(Benzylideneamino)ethanesulfonamide

Cat. No. B10841109
M. Wt: 212.27 g/mol
InChI Key: TZIDZFKPPIWVBP-UHFFFAOYSA-N
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Description

2-(benzylideneamino)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzylideneamino group attached to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylideneamino)ethanesulfonamide typically involves the condensation of benzaldehyde with ethanesulfonamide. One common method involves the use of a catalyst to facilitate the reaction under mild conditions. For instance, the reaction can be carried out in ethanol with the addition of a catalytic amount of acid to promote the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(benzylideneamino)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylideneamino)ethanesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as the reduction of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylideneamino)aniline
  • 2-(benzylideneamino)phenol
  • N-benzylideneethanesulfonamide

Uniqueness

2-(benzylideneamino)ethanesulfonamide is unique due to its specific structure, which combines the properties of both benzylidene and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(benzylideneamino)ethanesulfonamide

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)7-6-11-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,10,12,13)

InChI Key

TZIDZFKPPIWVBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCS(=O)(=O)N

Origin of Product

United States

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